REACTION_CXSMILES
|
[C:1]1([CH2:11][C:12]([OH:14])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:15]([Li])CCC.IC>C1COCC1>[C:1]1([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir for several hours
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 5% sodium hydroxide solution (500 mL)
|
Type
|
WASH
|
Details
|
washed with ether (3×200 mL)
|
Type
|
ADDITION
|
Details
|
acidified by the addition of 6N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous is then extracted with dichloromethane (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |